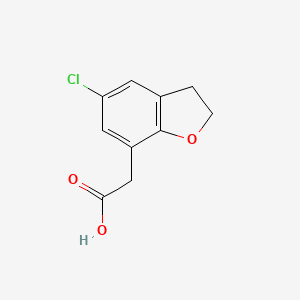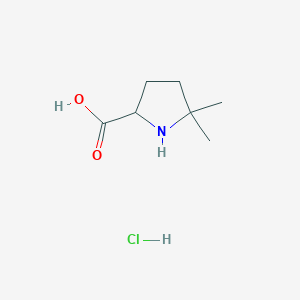
5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride (DMC) is a derivative of proline. It is a solid substance at room temperature . The molecular formula is C7H14ClNO2 and the molecular weight is 179.64 g/mol.
Molecular Structure Analysis
The InChI code for 5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is1S/C7H13NO2.ClH/c1-7(2)4-3-5(8-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H . Physical And Chemical Properties Analysis
5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is a solid substance at room temperature .Applications De Recherche Scientifique
Antiviral and Antimicrobial Activities
Research has demonstrated the synthesis of novel compounds with significant antiviral properties. For example, substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives were synthesized, showing significant activity against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus, indicating potential as antiviral agents (Ivachtchenko et al., 2015). Another study synthesized a bicyclic thiohydantoin fused to pyrrolidine compound, which exhibited antibacterial and antimycobacterial activities, highlighting its potential in antimicrobial research (Nural et al., 2018).
Synthetic Chemistry and Novel Compound Development
The direct synthesis of N-hydroxy β-amino acid esters from carboxylic esters and nitrones has been achieved, showcasing the versatility of pyrrolidine derivatives in synthesizing amino acid derivatives, which are valuable in medicinal chemistry (Kobayashi et al., 2000). Furthermore, the synthesis of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives indicated moderate to good antituberculosis activity, underscoring the potential of these compounds in addressing infectious diseases (Jadhav et al., 2016).
Safety And Hazards
The safety information available indicates that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
5,5-dimethylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)4-3-5(8-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZZJQWZBJKQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1796882-98-8 | |
| Record name | 5,5-dimethylpyrrolidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



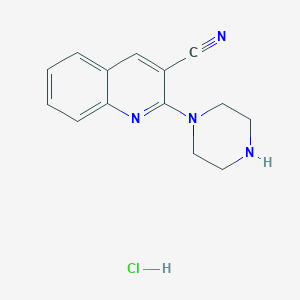
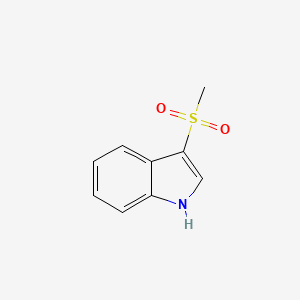
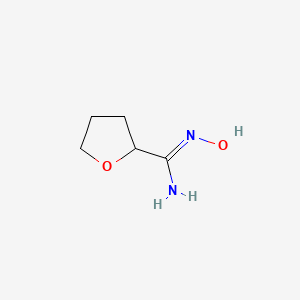

![Spiro[2.3]hexane-5-carbaldehyde](/img/structure/B1458150.png)
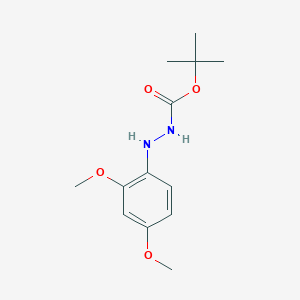
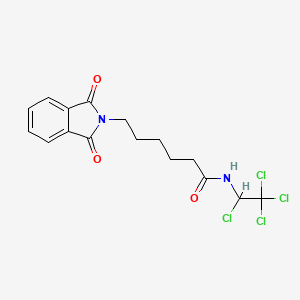

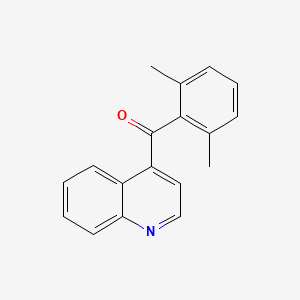
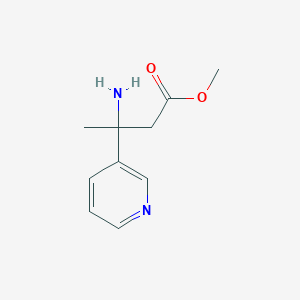
![6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B1458158.png)

![3-amino-N'-[(2E)-pyrrolidin-2-ylidene]benzohydrazide](/img/structure/B1458164.png)
